molecular formula C14H9BrClNO B2733443 5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile CAS No. 929450-83-9

5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile

Cat. No.: B2733443
CAS No.: 929450-83-9
M. Wt: 322.59
InChI Key: CKQOGLQPVGOJJG-UHFFFAOYSA-N
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Description

5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile is a chemical compound provided for research applications. The presence of both bromo and nitrile functional groups on the benzyloxy-substituted aromatic ring makes it a valuable intermediate in synthetic organic chemistry . Researchers utilize this compound in cross-coupling reactions, where the bromo substituent can act as a handle for metal-catalyzed transformations such as Suzuki or Heck reactions. Simultaneously, the nitrile group offers a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or incorporated into heterocyclic systems. This dual functionality is particularly useful in medicinal chemistry for constructing complex molecular architectures and in material science for developing organic electronic materials. The structural motif of a bromo- and alkoxy-substituted benzene is commonly found in compounds under investigation for various biological activities. As a building block, it enables the efficient exploration of structure-activity relationships (SAR) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. The compound should be handled by qualified professionals in a laboratory setting. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQOGLQPVGOJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile typically involves the reaction of 5-bromo-2-hydroxybenzonitrile with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

5-Bromo-2-hydroxybenzonitrile+2-Chlorobenzyl chlorideK2CO3,DMFThis compound\text{5-Bromo-2-hydroxybenzonitrile} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 5-Bromo-2-hydroxybenzonitrile+2-Chlorobenzyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of potential drug candidates due to its unique chemical properties.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is employed in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position and Polarity :
    • The 2-(2-chlorobenzyloxy) group in the target compound introduces both steric bulk and electron-withdrawing effects due to the chlorine atom and ether oxygen. This contrasts with 5-Bromo-2-hydroxybenzonitrile , where the hydroxyl group enables hydrogen bonding (O–H⋯N interactions, 2.805–2.810 Å ), enhancing crystallinity and solubility in polar solvents.
    • 5-Bromo-2-chlorobenzonitrile lacks oxygen-based substituents, resulting in higher lipophilicity (XLogP3: 2.7 ), making it suitable for hydrophobic environments.

Physicochemical Properties

  • Melting Points and Stability :
    • 5-Bromo-2-(methoxymethoxy)benzonitrile has a melting point of 67–69°C , whereas 5-Bromo-2-hydroxybenzonitrile forms stable crystalline chains via hydrogen bonding . The target compound’s benzyl ether group likely increases melting point compared to alkyl ether analogs.

Biological Activity

5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H10BrClNC_{14}H_{10}BrClN, with a molecular weight of approximately 303.69 g/mol. The compound features a bromine atom, a chlorobenzyl ether, and a nitrile functional group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, leading to alterations in cellular pathways and biological responses. For instance, it has been noted for its potential to inhibit certain kinases involved in cancer cell proliferation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study investigating the structure-activity relationship (SAR) of related compounds found that modifications in the chemical structure could enhance their cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF-715.0
Compound BA54920.5
This compoundPC3TBD

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)
Bacillus subtilis50
Staphylococcus aureus30
Escherichia coliNot effective

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study explored the anticancer effects of various benzonitrile derivatives, including this compound. The findings suggested that the compound could induce apoptosis in cancer cells through caspase activation and modulation of the PI3K/Akt signaling pathway .
  • Antimicrobial Screening : In another study focusing on the antimicrobial activity of several compounds, it was found that this compound exhibited selective inhibition against specific bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile?

  • Methodological Answer : A two-step approach is often employed:
  • Step 1 : Bromination of a precursor like 2-chlorobenzonitrile using N-bromosuccinimide (NBS) or bromine under controlled conditions to introduce the bromine substituent .
  • Step 2 : Etherification via nucleophilic substitution, where the hydroxyl group of 2-chlorobenzyl alcohol reacts with a halogenated benzonitrile intermediate. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C facilitates this step .
  • Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and structural integrity. For example, the nitrile group (C≡N) appears as a singlet at ~110 ppm in ¹³C NMR .
  • Infrared Spectroscopy (IR) : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., m/z 327.93 for [M+H]⁺) and isotopic patterns from bromine/chlorine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare data from multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments. For instance, hydrogen bonding patterns in crystallography (O–H⋯N distances ~2.8 Å) should align with IR/NMR observations .
  • Database Referencing : Use PubChem, CAS Common Chemistry, or DSSTox to verify spectral libraries and resolve discrepancies in CAS registry numbers or substituent positions .

Q. What strategies are effective for crystallizing this compound for X-ray analysis?

  • Methodological Answer :
  • Solvent Selection : Recrystallize from chloroform/hexane mixtures to obtain single crystals. Slow evaporation at 4°C enhances crystal quality .
  • Refinement Tools : Use SHELXL for structure refinement. Hydrogen-bonding networks (e.g., between nitrile and hydroxyl groups) can stabilize the crystal lattice .
  • Validation : Check for twinning or disorder using PLATON or similar software, especially given the compound’s bulky substituents .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian or ORCA to evaluate electronic effects. The electron-withdrawing nitrile group may activate the bromine for Suzuki-Miyaura couplings .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify viable precursors (e.g., 2-chlorobenzyl bromide) and reaction pathways .
  • Experimental Validation : Test palladium catalysts (e.g., Pd(PPh₃)₄) under varying conditions (solvent, temperature) to optimize yields .

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